molecular formula C10H13N3O B044459 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol CAS No. 121477-75-6

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Cat. No.: B044459
CAS No.: 121477-75-6
M. Wt: 191.23 g/mol
InChI Key: INPABJKRULYZFC-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is a chemical compound with the molecular formula C10H13N3O It features a benzimidazole ring substituted with a methyl group and an ethanolamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol typically involves the reaction of 5-methyl-1H-benzoimidazole with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study protein-protein interactions and enzyme activity.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The ethanolamine side chain may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol: This compound has a similar structure but with a propanol side chain instead of ethanol.

    2-(5-Methyl-1H-benzoimidazol-2-yl)ethanamine: This compound lacks the hydroxyl group present in ethanolamine.

Uniqueness

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol is unique due to its specific combination of a benzimidazole ring and an ethanolamine side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-2-3-8-9(6-7)13-10(12-8)11-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPABJKRULYZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366017
Record name 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121477-75-6
Record name 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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